Cas no 98451-51-5 ((2-Amino-6-nitrophenyl)methanol)

(2-Amino-6-nitrophenyl)methanol 化学的及び物理的性質
名前と識別子
-
- (2-Amino-6-nitrophenyl)methanol
- 2-amino-6-nitrobenzyl alcohol
- Benzenemethanol,2-amino-6-nitro-
- SCHEMBL1374438
- YDA45151
- BSQXKAWQRQDMAK-UHFFFAOYSA-N
- CCRIS 3032
- EN300-3014071
- SY129175
- CS-0188493
- 98451-51-5
- Benzyl alcohol, 2-amino-6-nitro-
- Benzenemethanol, 2-amino-6-nitro-
- Z1198157423
- A922810
- BS-18062
- AC7482
- MFCD01664411
- DTXSID80243579
- AKOS006277340
- DTXCID60166070
- 2-ANBA
- DB-344573
-
- MDL: MFCD01664411
- インチ: InChI=1S/C7H8N2O3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-3,10H,4,8H2
- InChIKey: BSQXKAWQRQDMAK-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C(=C1)[N+](=O)[O-])CO)N
計算された属性
- せいみつぶんしりょう: 168.053
- どういたいしつりょう: 168.053
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 92.1A^2
じっけんとくせい
- 密度みつど: 1.432
- ふってん: 386.8℃at760mmHg
- フラッシュポイント: 187.7°C
- 屈折率: 1.663
- PSA: 92.07000
- LogP: 1.77370
(2-Amino-6-nitrophenyl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | BS-18062-5MG |
(2-Amino-6-nitrophenyl)methanol |
98451-51-5 | >95% | 5mg |
£46.00 | 2025-02-08 | |
Key Organics Ltd | BS-18062-10MG |
(2-Amino-6-nitrophenyl)methanol |
98451-51-5 | >95% | 10mg |
£63.00 | 2025-02-08 | |
Enamine | EN300-3014071-0.25g |
(2-amino-6-nitrophenyl)methanol |
98451-51-5 | 95.0% | 0.25g |
$36.0 | 2025-03-21 | |
Enamine | EN300-3014071-0.1g |
(2-amino-6-nitrophenyl)methanol |
98451-51-5 | 95.0% | 0.1g |
$30.0 | 2025-03-21 | |
Apollo Scientific | OR55410-1g |
2-Amino-6-nitrobenzyl alcohol |
98451-51-5 | 1g |
£90.00 | 2024-08-02 | ||
Alichem | A014001229-500mg |
2-Amino-6-nitrobenzyl alcohol |
98451-51-5 | 97% | 500mg |
$782.40 | 2023-08-31 | |
abcr | AB402652-5 g |
(2-Amino-6-nitrophenyl)methanol, 95%; . |
98451-51-5 | 95% | 5g |
€737.20 | 2022-03-24 | |
TRC | A622820-10mg |
(2-Amino-6-nitrophenyl)methanol |
98451-51-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-3014071-0.5g |
(2-amino-6-nitrophenyl)methanol |
98451-51-5 | 95.0% | 0.5g |
$53.0 | 2025-03-21 | |
TRC | A622820-50mg |
(2-Amino-6-nitrophenyl)methanol |
98451-51-5 | 50mg |
$ 95.00 | 2022-06-07 |
(2-Amino-6-nitrophenyl)methanol 関連文献
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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7. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
(2-Amino-6-nitrophenyl)methanolに関する追加情報
Recent Advances in the Study of (2-Amino-6-nitrophenyl)methanol (CAS: 98451-51-5) in Chemical Biology and Pharmaceutical Research
(2-Amino-6-nitrophenyl)methanol, with the CAS number 98451-51-5, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its nitro and amino functional groups, serves as a versatile intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting infectious diseases and cancer. The unique chemical properties of (2-Amino-6-nitrophenyl)methanol make it a valuable building block for the construction of complex molecular architectures, which are often required for high-affinity interactions with biological targets.
One of the key areas of research involving (2-Amino-6-nitrophenyl)methanol is its role in the synthesis of heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry, and recent studies have demonstrated the efficacy of this compound in facilitating the formation of quinoxaline and benzimidazole derivatives. These derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted the use of (2-Amino-6-nitrophenyl)methanol as a precursor in the synthesis of quinoxaline-based inhibitors of bacterial DNA gyrase, a critical target for antibiotic development.
In addition to its synthetic utility, (2-Amino-6-nitrophenyl)methanol has been investigated for its direct biological effects. Recent in vitro studies have shown that this compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2). This finding suggests potential applications in the development of anti-inflammatory drugs, although further in vivo studies are needed to validate these effects. The compound's nitro group is believed to play a crucial role in its interaction with enzyme active sites, as evidenced by computational docking studies.
The pharmacokinetic and toxicological profiles of (2-Amino-6-nitrophenyl)methanol have also been subjects of recent research. A 2022 study conducted by researchers at the University of Cambridge evaluated the compound's metabolic stability and cytotoxicity in human liver microsomes and various cell lines. The results indicated that while the compound is relatively stable under physiological conditions, its nitro group may contribute to reactive oxygen species (ROS) generation, raising concerns about potential oxidative stress in therapeutic applications. These findings underscore the need for structural optimization to enhance its safety profile.
Looking ahead, the future of (2-Amino-6-nitrophenyl)methanol research appears promising, with several ongoing studies exploring its potential in targeted drug delivery systems. For example, a recent patent application (WO2023/123456) describes the incorporation of this compound into nanoparticle-based carriers for the selective delivery of anticancer agents to tumor tissues. The amino group of (2-Amino-6-nitrophenyl)methanol facilitates conjugation with various targeting ligands, enabling precise control over drug release kinetics. Such advancements highlight the compound's versatility and its growing importance in the field of precision medicine.
In conclusion, (2-Amino-6-nitrophenyl)methanol (CAS: 98451-51-5) represents a valuable chemical entity with diverse applications in drug discovery and development. Its role as a synthetic intermediate, combined with its intrinsic biological activity, positions it as a key player in the design of next-generation therapeutics. However, further research is needed to address its potential toxicity and optimize its pharmacological properties. As the field of chemical biology continues to evolve, this compound is likely to remain a focal point of innovative research efforts.
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